![molecular formula C16H14FN5O B6429913 5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide CAS No. 2034389-14-3](/img/structure/B6429913.png)

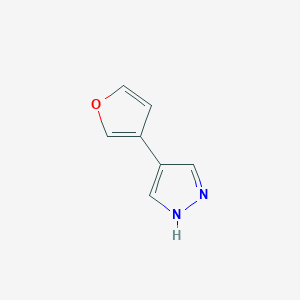

5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “5-fluoro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide” is a potent CSF-1R inhibitor with an IC 50 of 0.5 nM and a 120-fold selectivity over c-KIT, a closely related kinase family member . It has been classified as a type II tyrosine kinase inhibitor .

Synthesis Analysis

The synthesis of this compound involves a 2-step palladium catalyzed carbonylation reaction using trichlorophenyl formate . A Sonogashira reaction between arylbromide and trimethylsilylacetylene resulted in TMS-protected alkyne, which after deprotection, was reacted with fluoroethylazide in a copper catalyzed 1,3-dipolar cycloaddition (‘Click’ reaction) to obtain the final compound .Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrazole ring system present in the structure . The structure also includes a fluorine atom and a carboxamide group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a palladium catalyzed carbonylation reaction, a Sonogashira reaction, and a copper catalyzed 1,3-dipolar cycloaddition .Mécanisme D'action

Target of Action

Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets, including enzymes and receptors .

Mode of Action

This interaction could involve binding to the target, inhibiting its activity, or modulating its function .

Biochemical Pathways

Similar compounds have been shown to impact a variety of biochemical pathways, leading to downstream effects such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

Pharmacokinetics

Similar compounds are known to have varying degrees of bioavailability, depending on factors such as their chemical structure, formulation, and route of administration .

Result of Action

Similar compounds have been shown to exert a variety of effects at the molecular and cellular level, including inhibition of enzyme activity, modulation of receptor function, and alteration of cellular processes .

Propriétés

IUPAC Name |

5-fluoro-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN5O/c1-22-10-13(8-21-22)15-4-11(2-3-19-15)6-20-16(23)12-5-14(17)9-18-7-12/h2-5,7-10H,6H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQKCGYHDCCPXAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=CN=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(furan-2-yl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429832.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B6429838.png)

![1-[(3-methylphenyl)methanesulfonyl]-3-(methylsulfanyl)pyrrolidine](/img/structure/B6429849.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide](/img/structure/B6429850.png)

![N'-benzyl-N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide](/img/structure/B6429858.png)

![1-{[1-(5-bromofuran-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6429877.png)

![N-{1-[4-(morpholine-4-sulfonyl)benzoyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B6429882.png)

![4-tert-butyl-N-[4-fluoro-3-(trifluoromethyl)phenyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B6429890.png)

![1-[1-(4-bromothiophene-2-carbonyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6429901.png)

![4-(methoxymethyl)-1-[1-(3,3,3-trifluoropropanesulfonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole](/img/structure/B6429907.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6429917.png)